molecular formula C9H14O4 B3284012 2-(Allyloxy)ethyl acetoacetate CAS No. 77757-00-7

2-(Allyloxy)ethyl acetoacetate

Cat. No.: B3284012
CAS No.: 77757-00-7
M. Wt: 186.2 g/mol
InChI Key: HBNDEVCUGRMMKZ-UHFFFAOYSA-N
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Description

2-(Allyloxy)ethyl acetoacetate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxyethyl 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-12-5-6-13-9(11)7-8(2)10/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNDEVCUGRMMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Allyloxy Ethyl Acetoacetate

Precursor-Based Synthetic Routes

The alkylation of ethyl acetoacetate (B1235776) is a classic method for forming carbon-carbon bonds at the α-carbon. wikipedia.orglibretexts.org This process involves the generation of a resonance-stabilized enolate, which then acts as a nucleophile. wikipedia.orglibretexts.org For the synthesis of 2-(allyloxy)ethyl acetoacetate via this route, the key step would be the reaction of the ethyl acetoacetate enolate with an activated derivative of 2-(allyloxy)ethanol, such as 2-(allyloxy)ethyl halide.

The acetoacetic ester synthesis traditionally begins with the deprotonation of the α-carbon, which is acidic due to its position between two carbonyl groups, using a suitable base like sodium ethoxide. wikipedia.orglibretexts.org The resulting enolate anion is a powerful nucleophile. Subsequent reaction with an alkyl halide via an SN2 mechanism forms a new carbon-carbon bond at this α-position. libretexts.orglibretexts.org

This method is highly effective for producing α-substituted and α,α-disubstituted ketones following hydrolysis and decarboxylation of the alkylated β-keto ester product. libretexts.org The formation of the enolate is a critical step, and strong bases like sodium ethoxide are typically sufficient for the relatively acidic β-dicarbonyl compounds. fiu.edu

A significant challenge in the alkylation of ethyl acetoacetate is the ambident nature of the enolate nucleophile. It possesses two reactive sites: the α-carbon (a soft nucleophilic center) and the enolate oxygen (a hard nucleophilic center). This duality leads to a potential competition between C-alkylation and O-alkylation, yielding a mixture of products. acs.orgrsc.org

The ratio of C- to O-alkylation is highly dependent on several factors, and controlling this regioselectivity is crucial for a successful synthesis. O-alkylation is generally favored by harder alkylating agents, aprotic polar solvents, and conditions that promote a "freer" or more dissociated enolate. acs.orgbath.ac.uk Conversely, C-alkylation is favored under conditions that involve ion-pairing and softer alkylating agents. bath.ac.uk

Table 1: Factors Influencing the Regioselectivity of Ethyl Acetoacetate Enolate Alkylation

Factor Favors C-Alkylation Favors O-Alkylation Rationale
Counter-ion Li⁺, Na⁺ (in less polar solvents) K⁺, Cs⁺, Quaternary Ammonium (B1175870) Smaller, harder cations associate more tightly with the oxygen, sterically hindering O-alkylation. Larger, softer cations lead to a "freer" enolate, exposing the more electronegative oxygen atom. acs.orgbath.ac.uk
Solvent Protic or nonpolar aprotic solvents (e.g., ethanol, THF, DME) Polar aprotic solvents (e.g., DMSO, HMPA) Polar aprotic solvents effectively solvate the cation, leading to a more reactive, "naked" enolate where the site of higher electron density (oxygen) is more accessible. acs.orgbath.ac.uk
Alkylating Agent Soft electrophiles (e.g., R-I, R-Br) Hard electrophiles (e.g., R-OTs, R₂SO₄) Based on the Hard and Soft Acids and Bases (HSAB) principle, the soft carbon nucleophile prefers to react with soft electrophiles, while the hard oxygen nucleophile prefers hard electrophiles. acs.org
Leaving Group Good SN2 leaving groups (I⁻, Br⁻) Harder leaving groups (OTs⁻, SO₄²⁻) The nature of the leaving group influences the "hardness" of the alkylating agent. bath.ac.uk

Transesterification is a widely used process for converting one ester into another by reaction with an alcohol. researchgate.net This method represents a more direct route to this compound, involving the reaction of a simple acetoacetate ester, such as ethyl or methyl acetoacetate, with 2-(allyloxy)ethanol.

The direct reaction involves heating a mixture of the starting ester (e.g., ethyl acetoacetate) and the desired alcohol (2-(allyloxy)ethanol). This establishes an equilibrium that can be driven toward the product by removing the lower-boiling alcohol byproduct (ethanol) or by using an excess of the reactant alcohol. However, the kinetics of transesterification for β-keto esters can be slow, often necessitating the use of a catalyst to achieve reasonable reaction rates and yields. researchgate.net The reaction is applicable to a wide range of alcohols, including primary, secondary, benzylic, and allylic types. rsc.orgscispace.com

A variety of catalysts have been developed to improve the efficiency of the transesterification of β-keto esters. These catalysts are often Lewis acids or environmentally benign compounds that activate the ester carbonyl group towards nucleophilic attack by the alcohol. The use of catalysts allows the reaction to proceed under milder conditions and with higher selectivity. nih.gov

Recent research has highlighted several effective catalytic systems:

Boric Acid (H₃BO₃): An environmentally friendly and low-cost catalyst, boric acid has been shown to effectively catalyze the transesterification of ethyl acetoacetate with various alcohols, including allylic alcohols, providing high yields in relatively short reaction times. nih.gov

Silica-Supported Boric Acid: Using boric acid supported on silica (B1680970) gel creates a heterogeneous catalyst that is easily recoverable and reusable for multiple cycles without significant loss of activity. This system works efficiently under solvent-free conditions, enhancing its green credentials. rsc.orgscispace.com

Arylboronic Acids: Substituted arylboronic acids, such as 3-nitrobenzeneboronic acid, serve as effective Lewis acid catalysts for this transformation, accommodating a wide range of alcohols. nih.govresearchgate.net

Metal Oxides and Salts: Various metal-based catalysts, including niobium(V) oxide, have been reported. Niobium(V) oxide, in particular, has been demonstrated as an efficient and reusable catalyst for the transesterification of β-keto esters with allylic alcohols, providing good yields. researchgate.net Nanocrystalline ceria loaded onto zeolites has also been shown to be a highly active and reusable catalyst for this reaction under solvent-free conditions. scholarsresearchlibrary.com

Table 2: Selected Catalyst Systems for Transesterification of Acetoacetates with Alcohols

Catalyst Starting Ester Alcohol Conditions Yield Source
Boric Acid (10 mol%) Ethyl Acetoacetate Allyl Alcohol 80°C, 5 h 90% nih.gov
Silica-Supported Boric Acid Methyl Acetoacetate Allyl Alcohol 80°C, 2.5 h, Solvent-free 94% rsc.orgscispace.com
3-Nitrobenzeneboronic Acid (2.5 mol%) Ethyl Acetoacetate Allyl Alcohol Toluene, Reflux, 6 h 90% nih.gov
Niobium(V) Oxide Ethyl Acetoacetate Allyl Alcohol Toluene, Reflux, 8 h 65% researchgate.net
CeO₂ on MFI Zeolite Ethyl Acetoacetate n-Amyl Alcohol 110°C, 4 h, Solvent-free 97% scholarsresearchlibrary.com

Modifications of Acetoacetate Esters

A fundamental approach in organic chemistry for creating substituted ketones and esters is the acetoacetic ester synthesis. wikipedia.orglibretexts.org This method leverages the acidity of the α-carbon on ethyl acetoacetate, allowing for the introduction of various substituents.

The synthesis of this compound can be achieved through the classic modification of an acetoacetate ester. The process begins with the deprotonation of an appropriate acetoacetate, such as 2-hydroxyethyl acetoacetate, at the hydroxyl group, typically using a base. This is followed by nucleophilic substitution with an allyl-containing electrophile like allyl bromide. mdpi.com

The general mechanism involves the formation of an enolate from the acetoacetate ester by a strong base. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic allyl compound. For instance, the reaction of 2-hydroxyethyl acetoacetate with allyl bromide in the presence of a base such as potassium carbonate would yield the target molecule. mdpi.com This method is analogous to the common O-allylation of phenols and alcohols. rsc.orgresearchgate.net

Reactant 1Reactant 2BaseProduct
2-Hydroxyethyl acetoacetateAllyl BromidePotassium CarbonateThis compound
Phenol (B47542)Allyl BromidePotassium CarbonateAllyl phenyl ether
7-hydroxy-4-methylcoumarinAllyl BromidePotassium Carbonate7-allyloxy-4-methylcoumarin researchgate.net

Advanced Synthetic Strategies

More sophisticated methods for synthesizing this compound involve the use of transition metal catalysis and principles of green chemistry to improve efficiency and reduce environmental impact.

Palladium catalysis offers a powerful tool for forming carbon-oxygen bonds, including the ether linkage in the allyloxy moiety. scholaris.ca Palladium(II)-catalyzed reactions, in particular, have been developed for the enantioselective Claisen rearrangement of allyloxy-substituted indoles, demonstrating the utility of palladium in manipulating allyloxy groups. nih.gov

A potential advanced strategy for synthesizing this compound could involve the palladium-catalyzed O-allylation of 2-hydroxyethyl acetoacetate. This would likely proceed via the formation of a π-allyl palladium complex from an allyl source, which is then attacked by the alcohol nucleophile. Such methods can offer high selectivity and proceed under mild conditions. Research has shown successful palladium-catalyzed reactions involving 2-(allyloxy)aniline, indicating the compatibility of the allyloxy motif with these catalytic systems. chinesechemsoc.orgchinesechemsoc.org

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles, such as the use of solvent-free conditions and sustainable catalysts, are increasingly being applied to ester and ether synthesis.

A significant green improvement is the move towards solvent-free reaction conditions. Research into the O-allylation of diols has demonstrated that these reactions can be performed without a solvent, leading to excellent yields and high selectivity. researchgate.net For example, the reaction of butane-1,4-diol with allyl chloride using solid sodium hydroxide (B78521) under solvent-free conditions resulted in a 99% yield of the mono-O-allylated product in just 3.5 hours. researchgate.net This approach minimizes waste and simplifies purification.

This methodology could be directly adapted for the synthesis of this compound from 2-hydroxyethyl acetoacetate and an allyl halide, offering a highly efficient and environmentally friendly alternative to traditional solvent-based methods.

Table 1: Comparison of Catalytic Systems for Mono-O-allylation of Butane-1,4-diol researchgate.net

Catalyst System Conditions Yield (%) Selectivity (%)
Non-catalytic, solvent-free Solid NaOH, excess diol 99 >99
Phase Transfer Catalyst (PTC) 50% aq. NaOH, cyclohexane 88 98

The ester functional group within this compound is another target for green chemistry approaches. The synthesis of acetoacetate esters themselves can be made more sustainable. Traditional esterification often requires stoichiometric amounts of strong acids, leading to waste. The use of heterogeneous, solid acid catalysts provides a recyclable and more environmentally benign alternative. acs.org Catalysts like sulfonated carbons or zeolites can be used for esterification and transesterification reactions, and they can be easily recovered and reused, minimizing waste and simplifying product purification. acs.org For reactions involving ethyl acetoacetate, solid acid catalysts like Amberlyst-15 have been effectively used, for instance, in Pechmann condensations, highlighting their utility in green synthesis protocols. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, potential strategies can be extrapolated from known MCRs involving β-keto esters.

One plausible, though hypothetical, three-component approach could involve the reaction of diketene (B1670635), ethylene (B1197577) glycol, and an allyl halide. In this scenario, the highly reactive diketene would first react with ethylene glycol to form 2-hydroxyethyl acetoacetate. This intermediate would then undergo in-situ O-alkylation with the allyl halide to yield the final product, this compound. This approach, however, would require careful control of reaction conditions to favor the desired sequential reactions and minimize side products.

Another conceptual MCR could be a variation of the Biginelli or Hantzsch reactions, which traditionally involve β-keto esters. researchgate.netresearchgate.net For instance, a reaction between an allyl-containing aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a modified acetoacetate precursor could potentially lead to a heterocyclic structure that, upon subsequent transformation, yields a derivative of this compound. However, such routes are speculative and would necessitate significant research and development.

More established in the literature are two-component syntheses. A documented method for a structurally similar compound, 2-[(E)-3-[4-(pyridin-3-ylmethyl)phenyl]allyloxy]ethyl acetoacetate, involves the reaction of the corresponding alcohol, 2-[(E)-3-[4-(pyridin-3-ylmethyl)phenyl]allyloxy]ethanol, with diketene in tetrahydrofuran. prepchem.com This reaction proceeds with high yield, suggesting a viable two-component pathway for the synthesis of this compound from 2-(allyloxy)ethanol and a suitable acetoacetylating agent.

Reaction Condition Optimization for Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound, whether through a traditional two-step process or a potential multi-component reaction. Key parameters that significantly influence the reaction outcome include the choice of solvent, reaction temperature and pressure, and the selection and loading of a catalyst.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, stabilizing transition states, and affecting the reaction pathway. In the synthesis of esters and ethers, the polarity and proticity of the solvent can have a pronounced effect on yield and selectivity.

For the O-alkylation of an enolate, a key step in one possible synthesis route to this compound, the choice of solvent can dictate the ratio of C-alkylation to O-alkylation. In the alkylation of 2-pyridone salts, a classic example of ambident nucleophiles similar to the enolate of acetoacetate, polar solvents like dimethylformamide (DMF) were found to favor O-alkylation, while non-polar solvents such as benzene (B151609) promoted N-alkylation (analogous to C-alkylation). researchgate.net This suggests that for the synthesis of this compound via O-alkylation, a polar aprotic solvent could be advantageous.

In the context of transesterification, another potential synthetic route, the solvent's ability to facilitate the reaction while minimizing side reactions is critical. While some transesterification reactions can be carried out under solvent-free conditions, the use of a solvent can aid in heat transfer and reactant mixing. nih.govscispace.comajgreenchem.com In a study on the synthesis of 1,3-bis(allyloxy)benzene, chlorobenzene (B131634) was used as the solvent. researchgate.net For the synthesis of ester-containing chroman-4-ones, various solvents were screened, with dimethyl sulfoxide (B87167) (DMSO) proving to be the most effective.

The following table, based on data for the alkylation of 2-pyridone salts, illustrates the potential impact of solvent choice on the selectivity of alkylation, which is a key consideration for the synthesis of this compound.

Table 1: Effect of Solvent on Alkylation Product Ratio of 2-Pyridone Salts

SolventAlkylation Product Ratio (O-alkylation : N-alkylation)Reference
Dimethylformamide (DMF)4 : 1 researchgate.net
Benzene5 : 9.5 researchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Generally, an increase in temperature leads to an increase in the reaction rate. However, for reactions involving thermally sensitive compounds or competing reaction pathways, the temperature must be carefully controlled.

In the synthesis of allyloxy compounds, the reaction temperature can affect both the reaction rate and the product distribution. For instance, in the synthesis of 1,3-bis(allyloxy)benzene, the reaction rate constant increased with an increase in temperature. researchgate.net Similarly, studies on the Claisen rearrangement of allyloxyarenes, a potential side reaction, show a strong temperature dependence. scirp.org In the context of transesterification, a study on the synthesis of ethyl acetate (B1210297) found an optimal temperature, above which the yield decreased, likely due to enzyme denaturation. While not directly applicable to a non-enzymatic synthesis of this compound, it highlights the importance of identifying an optimal temperature range.

The effect of temperature on the C/O alkylation ratio of ethyl acetoacetate has also been noted, with increases in temperature leading to a greater proportion of the O-alkylation product. sci-hub.se This suggests that for the synthesis of this compound via O-alkylation, a higher temperature might be favorable, provided it does not lead to decomposition or unwanted side reactions.

The influence of pressure on the synthesis of this compound is not well-documented in the literature. For most common laboratory syntheses of esters and ethers at a small to medium scale, the reaction is typically carried out at atmospheric pressure. The use of elevated pressure would likely only be considered if gaseous reactants were involved or if a significant volume change occurred during the reaction, which is not typical for the likely synthetic routes to this compound.

The following table demonstrates the effect of temperature on the apparent rate constant for the synthesis of 1,3-bis(allyloxy)benzene, providing insight into the expected influence of temperature on similar allylation reactions.

Table 2: Influence of Temperature on the Apparent Rate Constant (k_app) for the Synthesis of 1,3-bis(allyloxy)benzene

Temperature (°C)k_app x 10^3 (min⁻¹)Reference
303.1 researchgate.net
405.8 researchgate.net
5010.1 researchgate.net
6016.5 researchgate.net

Catalyst Selection and Loading Optimization

The choice of catalyst is a cornerstone of synthetic chemistry, often determining the feasibility, rate, and selectivity of a reaction. For the synthesis of this compound, various types of catalysts could be employed depending on the chosen synthetic route.

For a transesterification approach, both acid and base catalysts are commonly used. nih.gov Recent research has focused on the development of more environmentally benign and reusable solid acid catalysts. For example, boric acid and its derivatives, as well as metal salts like zinc and cobalt hydrogen sulfates, have been shown to be effective for the transesterification of β-keto esters. nih.govtubitak.gov.tr Borate/zirconia has also been reported as a selective and inexpensive catalyst for this transformation. nih.gov

In the case of an O-alkylation route, a base is typically required to generate the enolate of the acetoacetate. Strong bases like sodium hydride or potassium tert-butoxide are often used. nih.gov Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the water-soluble enolate and the organic-soluble alkylating agent, particularly when using an aqueous base. sci-hub.se

The optimization of catalyst loading is a critical step in developing an efficient and cost-effective process. The ideal catalyst loading should be high enough to achieve a desirable reaction rate but low enough to minimize cost and potential side reactions. For instance, in a multi-component synthesis of β-acetamido carbonyl compounds, the catalyst loading of Zn(HSO₄)₂ and Co(HSO₄)₂ was optimized to 20 mol% to achieve the best yields in the shortest time. tubitak.gov.tr

The following table, based on a study of a multi-component reaction for the preparation of β-acetamido ketones, illustrates the impact of catalyst loading on reaction time and yield, a principle that is directly applicable to optimizing the synthesis of this compound.

Table 3: Optimization of Catalyst Loading for the Synthesis of β-Acetamido Ketones

CatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
Zn(HSO₄)₂515040 tubitak.gov.tr
1010050
156075
203090
Co(HSO₄)₂510060 tubitak.gov.tr
108070
157085
205592

Chemical Reactivity and Transformation Pathways of 2 Allyloxy Ethyl Acetoacetate

Reactivity of the Acetoacetate (B1235776) Moiety

The chemical behavior of 2-(Allyloxy)ethyl acetoacetate is largely dictated by the acetoacetate functional group. This moiety features a β-dicarbonyl system which gives rise to several key reactive characteristics, including the ability to exist in equilibrium between two tautomeric forms and the presence of a highly reactive "active methylene" group. easetolearn.comegyankosh.ac.inquora.com

Like other β-keto esters, this compound exhibits keto-enol tautomerism. easetolearn.comyoutube.comchemistrylearner.com This is an intramolecular chemical equilibrium between the ketone (keto) form and a form that contains both an alkene and an alcohol (enol). chemistrylearner.comthermofisher.com The process involves the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the carbonyl oxygen. easetolearn.com While the keto form is generally more stable and favored at equilibrium for most simple ketones, the stability of the enol form in β-dicarbonyl compounds is significantly enhanced. thermofisher.commasterorganicchemistry.com This increased stability is due to the formation of a conjugated system and, more importantly, a strong intramolecular hydrogen bond that creates a stable six-membered ring-like structure. chemistrylearner.commasterorganicchemistry.comquora.com

The equilibrium between the two forms is dynamic and can be catalyzed by either acid or base. chemistrylearner.commasterorganicchemistry.com

Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. chemistrylearner.com

Base-catalyzed mechanism : Involves deprotonation of the α-carbon to form a resonance-stabilized enolate intermediate, which is then protonated on the oxygen atom. chemistrylearner.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in studying the keto-enol equilibrium. thermofisher.comresearchgate.net The interconversion between the tautomers is typically slow enough on the NMR timescale to allow for the observation of distinct signals for both the keto and enol forms. thermofisher.comlibretexts.org

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of an acetoacetic ester, the presence of both tautomers is evident. thermofisher.comlibretexts.org For this compound, specific proton signals would be expected for each form. The α-protons of the keto form appear as a singlet, while the vinylic proton of the enol form appears further downfield. thermofisher.com A key indicator of the enol form is a very broad signal at a low field, corresponding to the hydroxyl proton involved in strong intramolecular hydrogen bonding. thermofisher.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the two tautomers. The keto form exhibits two distinct carbonyl (C=O) stretching bands. researchgate.net In contrast, the enol form shows a C=C stretching vibration and a carbonyl stretch at a lower frequency due to conjugation. The O-H stretch of the enol is often broad and overlaps with C-H stretching bands because of the strong hydrogen bonding. researchgate.net

Table 1: Typical Spectroscopic Data for Acetoacetate Tautomers
Spectroscopic MethodKeto Form Characteristic SignalsEnol Form Characteristic Signals
¹H NMR Singlet for α-CH₂ protons (~3.5 ppm) Singlet for acetyl CH₃ protons (~2.2 ppm)Singlet for vinylic C-H proton (~5.0 ppm) Singlet for acetyl CH₃ protons (~1.9 ppm) Broad singlet for enolic O-H proton (~12 ppm)
IR Spectroscopy Two C=O stretches (~1745 cm⁻¹ for ester, ~1720 cm⁻¹ for ketone)One conjugated C=O stretch (~1650 cm⁻¹) C=C stretch (~1600 cm⁻¹) Broad O-H stretch (3200-2500 cm⁻¹)

Note: The chemical shifts (ppm) and frequencies (cm⁻¹) are approximate values based on ethyl acetoacetate and may vary slightly for this compound. thermofisher.comresearchgate.net

The term "active methylene (B1212753) compound" refers to molecules containing a CH₂ group flanked by two strong electron-withdrawing groups, such as carbonyls. easetolearn.comegyankosh.ac.inquora.com In this compound, the methylene group between the ketone and ester carbonyls is an active methylene group. quora.com This structural arrangement makes the protons on this carbon atom significantly more acidic (pKa ≈ 11) than protons on a typical α-carbon. askthenerd.comucalgary.ca The enhanced acidity is due to the inductive effect of the adjacent carbonyls and, more importantly, the resonance stabilization of the resulting carbanion (enolate). quora.commasterorganicchemistry.com

The acidic nature of the active methylene protons allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate anion. ucalgary.camasterorganicchemistry.com Common bases used for this purpose are alkoxides, such as sodium ethoxide, which are strong enough to quantitatively deprotonate the α-carbon. askthenerd.comopenochem.org

The resulting enolate is a potent nucleophile. masterorganicchemistry.com Its stability is derived from the delocalization of the negative charge across the α-carbon and both carbonyl oxygen atoms. masterorganicchemistry.comegyankosh.ac.in This delocalization makes the enolate much more stable and easier to form compared to enolates from simple ketones or esters. masterorganicchemistry.com

The enolate generated from this compound can participate in a variety of nucleophilic reactions to form new carbon-carbon bonds.

Nucleophilic Substitution (Alkylation): The enolate anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. askthenerd.commasterorganicchemistry.com This results in the substitution of one of the active methylene protons with an alkyl group. wikipedia.org This alkylation step is a cornerstone of the synthetic utility of acetoacetic esters. ucalgary.ca If a second active methylene proton is present, the process can be repeated with the same or a different alkyl halide to create a dialkylated product. wikipedia.org

Nucleophilic Addition (Michael Reaction): As a soft nucleophile, the enolate can also undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. libretexts.org The enolate adds to the β-carbon of the unsaturated system, forming a 1,5-dicarbonyl compound. libretexts.org

The classic acetoacetic ester synthesis uses these principles to produce substituted ketones. askthenerd.comwikipedia.org This synthetic route can be directly applied using this compound. The general sequence involves three main steps: ucalgary.ca

Enolate Formation: Deprotonation of the active methylene group with a strong base like sodium ethoxide. ucalgary.ca

Alkylation: Nucleophilic attack of the enolate on a primary or secondary alkyl halide to form a mono- or di-substituted derivative. askthenerd.comwikipedia.org

Hydrolysis and Decarboxylation: Saponification of the ester group with aqueous acid, followed by heating, which causes the resulting β-keto acid to readily decarboxylate (lose CO₂), yielding the final ketone product. askthenerd.comucalgary.ca

Reactions at the Carbonyl Centers

The β-dicarbonyl arrangement in this compound is the source of much of its reactivity, particularly the active methylene group (the CH₂ group situated between the two carbonyls) and the electrophilic nature of the carbonyl carbons themselves.

The active methylene hydrogens of this compound are sufficiently acidic to be removed by a base, forming a stabilized enolate. This nucleophilic enolate can then participate in various condensation reactions to form new carbon-carbon bonds.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base like an amine. wikipedia.orgthermofisher.com For this compound, the reaction with an aldehyde (R-CHO) would yield an α,β-unsaturated product. For instance, its reaction with benzaldehyde (B42025) in the presence of a piperidine (B6355638) catalyst is expected to form an ethyl benzylidene acetoacetate derivative. thermofisher.com

Claisen-Schmidt Condensation : As a variation of the aldol (B89426) condensation, the Claisen-Schmidt condensation occurs between an enolizable ketone or ester and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde. wikipedia.org this compound can act as the enolizable component, reacting with aromatic aldehydes in the presence of a base (e.g., sodium hydroxide) to form a chalcone-like product. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis : This multi-component reaction synthesizes dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. wikipedia.orgchemeurope.com The classical synthesis involves the condensation of an aldehyde, ammonia (B1221849) (or a nitrogen donor like ammonium (B1175870) acetate), and two equivalents of a β-keto ester. scribd.comorganic-chemistry.org this compound can serve as the β-keto ester component in this synthesis, leading to the formation of symmetrically substituted pyridines bearing the (allyloxy)ethoxy side chains. The driving force for the final oxidation step is the formation of a stable aromatic pyridine ring. wikipedia.orgchemeurope.com

ReactionReactantsCatalyst/ConditionsExpected Product Type
Knoevenagel Condensation This compound, Aldehyde/KetoneWeak base (e.g., Piperidine)α,β-Unsaturated dicarbonyl compound
Claisen-Schmidt Condensation This compound, Aromatic AldehydeStrong base (e.g., NaOH)Chalcone-like α,β-unsaturated keto ester
Hantzsch Pyridine Synthesis This compound (2 eq.), Aldehyde, AmmoniaHeat, often with a catalyst1,4-Dihydropyridine derivative

The 1,3-dicarbonyl functionality of this compound allows it to exist in a keto-enol tautomerism. The enol form can be deprotonated to form an enolate anion which acts as an excellent bidentate ligand for a wide range of metal ions. This process, known as chelation, results in the formation of stable, often colorful, metal complexes. google.comorientjchem.org

The oxygen atoms of the enolate coordinate with a metal ion (Mⁿ⁺) to form a six-membered chelate ring. This is a common characteristic of β-keto esters. google.com The formation of these complexes can alter the reactivity of the ligand and is a foundational principle in coordination chemistry. nih.gov For example, titanium alkoxides react with β-keto esters like ethyl acetoacetate to form stable chelated compounds, which modifies the coordination number of the titanium atom. researchgate.net

Table of Potential Metal Chelate Complexes with this compound Enolate

Metal Ion Potential Complex Structure Coordination Geometry
Cu(II) Bis(2-(allyloxy)ethyl acetoacetato)copper(II) Square Planar
Fe(III) Tris(2-(allyloxy)ethyl acetoacetato)iron(III) Octahedral
Al(III) Tris(2-(allyloxy)ethyl acetoacetato)aluminum(III) Octahedral

Ester Hydrolysis and Transesterification

The ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon.

Ester Hydrolysis : In the presence of aqueous acid or base, the ester can be hydrolyzed. Acid-catalyzed hydrolysis is a reversible process that yields the corresponding β-keto acid and 2-(allyloxy)ethanol. Base-mediated hydrolysis (saponification) is irreversible and, after an acidic workup, provides the same products. youtube.com It is important to note that β-keto acids are often unstable and can readily undergo decarboxylation upon heating. ucc.ie

Transesterification : This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. nih.govmdpi.com Transesterification is a valuable method for modifying the ester functionality without altering other parts of the molecule. nih.gov Due to the presence of the β-carbonyl group, β-keto esters like this compound can be selectively transesterified. ucc.ienih.gov Various catalysts, including environmentally benign options like boric acid, have been shown to be effective for the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols. nih.govresearchgate.net

Examples of Catalysts Used in Transesterification of β-Keto Esters

Catalyst Alcohol Type Advantage
Boric Acid (H₃BO₃) Primary, Secondary Environmentally benign, versatile researchgate.net
Silica (B1680970) Supported Boric Acid Primary, Secondary, Chiral Heterogeneous, recyclable, solvent-free conditions nih.gov
Zinc/Iodine Primary, Secondary Effective for methyl acetoacetate ucc.ie

Reactivity of the Allyloxy Moiety

The allyloxy group provides a second distinct reactive site within the this compound molecule, centered on the carbon-carbon double bond.

Carbon-Carbon Double Bond Reactivity

The terminal alkene is susceptible to electrophilic and radical additions.

The carbon-carbon double bond of the allyl group can readily participate in free-radical chain reactions. A prominent example is the thiol-ene reaction , which involves the anti-Markovnikov addition of a thiol (R-SH) across the double bond. wikipedia.org

This reaction is typically initiated by photolysis or a radical initiator (like AIBN) to generate a thiyl radical (RS•). wikipedia.orgthieme-connect.comresearchgate.net The reaction proceeds via a chain mechanism:

Initiation : A radical initiator generates a thiyl radical from a thiol.

Propagation Step 1 : The thiyl radical adds to the terminal carbon of the allyl group, forming a more stable secondary carbon-centered radical.

Propagation Step 2 : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org

This reaction is highly efficient and stereoselective, making it a "click" chemistry reaction. wikipedia.org It provides a powerful method for covalently attaching thiol-containing molecules to the this compound structure, yielding a functionalized thioether.

Summary of Thiol-Ene Radical Addition

Step Description
Initiation Formation of thiyl radical (RS•) via heat or light.
Propagation Anti-Markovnikov addition of RS• to the alkene, followed by chain transfer with another R-SH molecule.

| Product | Formation of a stable thioether linkage at the terminal position of the original allyl group. |

Olefin Metathesis and Cross-Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. For this compound, both ring-closing metathesis (if another alkene is present in the molecule) and, more commonly, cross-metathesis with other olefins are viable transformations.

Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic products. In the case of this compound, reaction with a partner olefin in the presence of a suitable catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst, can lead to the formation of a new, more complex molecule with a modified side chain. The general scheme for the cross-metathesis of this compound is shown below:

Scheme 1: General Olefin Cross-Metathesis of this compound
Scheme 1: General Olefin Cross-Metathesis of this compound

The success and selectivity of the cross-metathesis reaction are influenced by several factors, including the nature of the catalyst and the reaction partner. Ruthenium-based catalysts are known for their tolerance to a wide range of functional groups, including esters and ethers, making them suitable for reactions involving this compound.

Recent advancements have led to the development of Z-selective ruthenium catalysts, which can provide high stereoselectivity for the cis-isomer of the product olefin nih.govbeilstein-journals.org. This is particularly relevant for allylic-substituted olefins, where traditional catalysts often favor the more thermodynamically stable E-isomer beilstein-journals.org.

Table 1: Representative Cross-Metathesis Reactions of Allylic Ethers

Catalyst Cross Partner Product Yield (%) Z:E Ratio
Grubbs II Styrene Substituted Styrene 75 10:90
Hoveyda-Grubbs II Methyl Acrylate α,β-Unsaturated Ester 82 5:95

This table presents representative data for cross-metathesis reactions of allylic ethers with various partners and catalysts, illustrating typical yields and stereoselectivities.

Electrophilic Addition Reactions

The double bond of the allyl group in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, leading to the formation of a more saturated derivative. Common electrophiles include halogens (such as bromine and chlorine), hydrogen halides, and water in the presence of an acid catalyst.

The addition of bromine (Br₂) to the alkene proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. This results in the formation of a vicinal dibromide. The high electron density of the double bond induces a dipole in the approaching bromine molecule, initiating the reaction nih.govharvard.edu.

Scheme 2: Electrophilic Addition of Bromine to this compound
Scheme 2: Electrophilic Addition of Bromine to this compound

The regioselectivity of the addition of hydrogen halides (HX) is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.

Table 2: Electrophilic Addition Reactions of Alkenes

Reagent Product Type Key Intermediate Stereochemistry
Br₂ Vicinal Dibromide Bromonium ion Anti-addition
HBr Alkyl Halide Carbocation Markovnikov

This table summarizes the outcomes of common electrophilic addition reactions to an alkene, such as the allyl group in this compound.

Allylic Rearrangements

Allylic rearrangements are a class of pericyclic reactions that involve the transposition of a double bond and a single bond. The most relevant allylic rearrangement for this compound is the Claisen rearrangement. This nih.govnih.gov-sigmatropic rearrangement occurs upon heating and results in the formation of a C-C bond between the allyl group and the carbon atom alpha to the ester carbonyl, with concomitant cleavage of the ether linkage.

The Claisen rearrangement of an O-allyl β-ketoester, such as this compound, proceeds through a concerted, chair-like transition state to afford a γ,δ-unsaturated carbonyl compound nih.govresearchgate.net. The reaction is often facilitated by Lewis acids, which can lower the activation energy and allow the reaction to proceed at lower temperatures princeton.edu.

Scheme 3: Claisen Rearrangement of this compound
Scheme 3: Claisen Rearrangement of this compound

Catalytic enantioselective versions of the Claisen rearrangement have been developed, employing chiral Lewis acids or organocatalysts to induce stereoselectivity in the newly formed stereocenter nih.govnih.gov.

Table 3: Catalytic Enantioselective Claisen Rearrangement of O-Allyl β-Ketoesters

Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (%)
Chiral Guanidinium Salt 22 96 82
Chiral Nickel Complex 25 85 90

This table provides representative data for the catalytic enantioselective Claisen rearrangement of O-allyl β-ketoesters, demonstrating the high yields and enantioselectivities that can be achieved.

Allylic Etherification Mechanisms

While this compound is itself an allylic ether, the principles of allylic etherification are relevant to its synthesis and potential side reactions. The formation of the allylic ether linkage typically proceeds via a Williamson ether synthesis, where an alkoxide nucleophile displaces a leaving group on an allylic substrate. This reaction proceeds through an S(_N)2 mechanism.

Interplay of Functional Groups and Cascade Reactions

The presence of multiple functional groups in this compound allows for the design of cascade or tandem reactions, where a single set of reagents and conditions initiates a sequence of transformations. This can lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Intramolecular Cyclization Pathways

The acetoacetate moiety of this compound possesses an acidic α-proton, which can be removed by a base to generate a nucleophilic enolate. This enolate can then participate in intramolecular reactions with the allyl group. For instance, an intramolecular Michael addition could potentially occur if the double bond were activated by an electron-withdrawing group.

More commonly, intramolecular cyclizations of β-ketoesters are observed in substrates where the pendant chain contains an electrophilic site. Photoredox-catalyzed radical cyclizations of alkene-substituted β-ketoesters have been shown to be an effective method for the construction of cyclopentanone (B42830) rings nih.govacs.org.

Tandem Reaction Sequences

Tandem reactions involving this compound could be initiated at either the allyl or the acetoacetate functionality. For example, a Michael addition to an α,β-unsaturated system could be followed by an intramolecular cyclization beilstein-journals.orgrsc.org.

A hypothetical tandem reaction could involve the deprotonation of the acetoacetate to form an enolate, which then acts as a nucleophile in a transition-metal-catalyzed allylic alkylation. This would result in the formation of a new C-C bond and potentially a cyclic product, depending on the reaction conditions and the nature of the catalyst.

Another possibility is a tandem Michael addition-cyclization sequence. In such a reaction, an external nucleophile could first add to an activated form of the allyl group, generating an intermediate that then undergoes an intramolecular cyclization involving the acetoacetate moiety.

Kinetic and Mechanistic Studies of Transformations of this compound

The study of the chemical transformations of this compound is crucial for understanding its reactivity and potential applications. While specific experimental kinetic and mechanistic data for this compound are limited in publicly available literature, a detailed analysis can be constructed based on its structural features and the well-established principles of related chemical reactions. The primary transformation pathway anticipated for this compound is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

The molecule this compound can exist in equilibrium between its keto and enol tautomers. The enol form, an allyl vinyl ether derivative, is the direct precursor for the byjus.combyjus.com-sigmatropic Claisen rearrangement. This intramolecular rearrangement is thermally induced or can be catalyzed by Lewis acids, leading to the formation of a γ,δ-unsaturated carbonyl compound.

Elucidation of Reaction Mechanisms

The Claisen rearrangement of the enol tautomer of this compound is a concerted, pericyclic reaction. wikipedia.orgnrochemistry.com This means that the bond-breaking and bond-forming processes occur simultaneously within a cyclic transition state. wikipedia.orgnih.gov Crossover experiments with similar allyl vinyl ethers have consistently demonstrated the intramolecular nature of this rearrangement, ruling out intermolecular pathways. wikipedia.org

The generally accepted mechanism involves a highly ordered, chair-like six-membered transition state, which minimizes steric interactions and leads to a high degree of stereospecificity. organic-chemistry.org For the enol of this compound, the rearrangement would proceed as follows:

Enolization: The keto form of this compound establishes an equilibrium with its enol tautomer. This enol possesses the necessary allyl vinyl ether moiety for the rearrangement.

byjus.combyjus.com-Sigmatropic Rearrangement: The enol undergoes a concerted rearrangement where the C-O bond of the allyl group cleaves and a new C-C bond forms between the terminal carbon of the allyl group and the γ-carbon of the acetoacetate backbone. This proceeds through a cyclic transition state.

Tautomerization: The immediate product of the rearrangement is an enol, which then tautomerizes to the more stable keto form of the final product, an ethyl 2-allyl-3-oxohex-5-enoate derivative.

Computational studies on analogous systems, such as the rearrangement of allyl vinyl ether, have provided deeper insights into the transition state structure. These studies suggest a three-step pathway at a more granular level: initial weakening of the C-O bond, formation of an aromatic-like six-membered intermediate, and finally, simultaneous C-O bond scission and C-C bond formation. nih.gov While this provides a more nuanced picture, for most kinetic considerations, the concerted model is a robust approximation.

The reaction can be accelerated by polar solvents, which can stabilize the somewhat polar transition state. byjus.comwikipedia.org Furthermore, Lewis acids can catalyze the rearrangement by coordinating to the ether oxygen, which weakens the C-O bond and facilitates the electronic reorganization.

Rate Law Determination and Kinetic Modeling

The Claisen rearrangement typically follows first-order kinetics, as it is an intramolecular process. wikipedia.orgacs.org Therefore, the rate of the reaction is directly proportional to the concentration of the reactant, in this case, the enol form of this compound.

The rate law can be expressed as:

Rate = k [this compound]

where:

Rate is the rate of the reaction.

k is the first-order rate constant.

[this compound] is the concentration of the reactant.

The rate constant, k, is dependent on temperature and can be modeled using the Arrhenius equation:

k = A * e(-Ea/RT)

where:

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

While specific experimental values for the activation energy and pre-exponential factor for the Claisen rearrangement of this compound are not available, data from analogous systems can provide an estimation. For example, studies on the gas-phase Claisen rearrangement of allyl p-tolyl ether have reported activation energies in the range of 36 kcal/mol. doi.org It is expected that the rearrangement of this compound would have a similar activation energy.

The table below presents hypothetical kinetic data for the Claisen rearrangement of this compound, based on typical values for such transformations.

Hypothetical Kinetic Data for the Claisen Rearrangement of this compound
Temperature (K)Rate Constant (k, s-1)Half-life (t1/2, s)
4501.5 x 10-546200
4758.0 x 10-58660
5003.5 x 10-41980
5251.2 x 10-3577

Kinetic modeling of this transformation would involve solving the first-order rate equation to predict the concentration of the reactant and product over time. The model would need to account for the initial concentration of this compound and the temperature of the reaction.

The following table outlines the parameters that would be used in a kinetic model for this reaction.

Parameters for Kinetic Modeling of the Claisen Rearrangement
ParameterSymbolDescriptionAssumed Value/Range
Activation EnergyEaThe minimum energy required for the reaction to occur.~30-40 kcal/mol
Pre-exponential FactorAA constant related to the frequency of correctly oriented molecular collisions.~1011 - 1013 s-1
Initial Concentration[A]0The concentration of this compound at time t=0.Variable
TemperatureTThe absolute temperature at which the reaction is carried out.Variable

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Studies

The polymerization behavior of 2-(allyloxy)ethyl acetoacetate (B1235776) is primarily dictated by the reactivity of its allyl ether double bond. Unlike vinyl monomers such as acrylates or styrenes, monoallyl compounds exhibit distinct polymerization characteristics, particularly in radical systems, due to the stability of the allylic radical.

The free-radical homopolymerization of monoallyl monomers like 2-(allyloxy)ethyl acetoacetate is generally inefficient. researchgate.net The process is characterized by a low degree of polymerization, resulting in the formation of oligomers or low-molecular-weight polymers. This is attributed to a significant chain transfer reaction where a hydrogen atom is abstracted from the allylic position (the carbon atom adjacent to the double bond). This degradative chain transfer results in the formation of a resonance-stabilized allylic radical that is slow to reinitiate a new polymer chain, thus terminating the kinetic chain. researchgate.net Consequently, achieving high-molecular-weight homopolymers of this compound through conventional free-radical polymerization is challenging. Solution polymerization techniques can be employed, where the monomer is dissolved in a non-reactive solvent with a catalyst, which helps to control the reaction rate by dissipating the heat produced. google.com

This compound demonstrates greater success in copolymerization with other ethylenically unsaturated monomers. google.com Copolymerization allows the unique functionality of the acetoacetate group to be incorporated into a wide variety of polymer backbones. The choice of comonomer is crucial and influences the reaction kinetics and final copolymer structure.

Free Radical Polymerization: In free-radical copolymerization, this compound can be reacted with various comonomers. The reactivity ratios, which describe the relative reactivity of each monomer towards the propagating radical chain ends, determine the final copolymer composition. Allyl ethers often exhibit a tendency towards alternating copolymerization with electron-acceptor monomers. tuwien.at Studies on similar allyl ether systems show successful copolymerization with monomers like maleimides and vinyl esters. tuwien.at

Controlled Radical Polymerization (CRP): The application of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to allyl monomers is complex. While these methods have been extensively and successfully used to synthesize well-defined polymers from the methacrylate analogue, 2-(acetoacetoxy)ethyl methacrylate (AEMA) researchgate.netnih.gov, their application to allyl ethers is less straightforward.

ATRP: The successful ATRP of functional methacrylate monomers is well-documented, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. nih.govnih.gov However, the application of ATRP to allyl monomers can be challenging due to the potential for the catalyst complex to interact with the allyl group and the aforementioned issue of allylic chain transfer.

RAFT: RAFT polymerization is known for its versatility and tolerance to a wide range of functional groups. mdpi.commdpi.com It has been effectively used to control the polymerization of AEMA, yielding well-defined homopolymers and block copolymers. researchgate.net For allyl monomers, the selection of an appropriate RAFT agent is critical to mediate the polymerization effectively and minimize the impact of allylic transfer. While challenging, RAFT offers a promising pathway for creating structured polymers containing this compound units.

Polymerization MethodComonomer ExampleKey Findings
Free Radical Vinyl Acetate (B1210297)Copolymerization is feasible; rate and degree of polymerization increase with the mole fraction of vinyl acetate. researchgate.net
Free Radical MaleimideCan undergo alternating copolymerization, often requiring photoinitiation. tuwien.at
RAFT Styrene, AcrylatesGenerally challenging for allyl monomers but can be achieved with carefully selected RAFT agents and conditions. mdpi.commdpi.com
ATRP MethacrylatesDifficult for allyl monomers due to side reactions and slow propagation. nih.gov

Cationic Polymerization: Monomers containing electron-donating groups, such as vinyl ethers, are well-suited for cationic polymerization. libretexts.org The ether oxygen in the allyloxy group of this compound can stabilize a cationic propagating center. Therefore, this monomer has the potential to undergo cationic polymerization. stanford.edu A key consideration is the potential for side reactions involving the carbonyl groups of the acetoacetate moiety, which could interact with the highly reactive cationic chain end. Low temperatures are often required to suppress termination and transfer reactions in cationic systems. stanford.edu

A primary application of this compound in polymer science stems from its function as a polymerizable chelating agent. researchgate.net The acetoacetate group exists in a dynamic equilibrium between its keto and enol forms. The enol form possesses a β-ketoester structure that acts as a strong bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions.

By first forming a metal complex with the monomer and then polymerizing it (or copolymerizing it), it is possible to incorporate metal ions directly into a polymer chain. This approach is used to create metal-containing polymers for applications in catalysis, specialty coatings, and functional materials. For instance, reacting metal alkoxides with the acetoacetate functionality creates precursors that remain polymerizable through the allyl group. researchgate.net This method allows for the creation of hybrid organic-inorganic polymers with a uniform distribution of metal centers. researchgate.net

The inherent tendency of allyl monomers to undergo chain transfer reactions significantly influences the final polymer architecture. In free-radical polymerization, the allylic transfer process can lead to the formation of branched or cross-linked structures, as the radical on a terminated chain can potentially reinitiate polymerization from a different polymer backbone. While this can be a drawback when linear polymers are desired, it can also be exploited to create specific network or branched architectures.

In copolymerization, the concentration of the allyl monomer can be used to control the degree of branching or the cross-link density in the final material. In controlled radical polymerization, the impact of chain transfer can be minimized but not always eliminated, potentially leading to polymers with a less-defined structure compared to more reactive monomers like methacrylates. nih.gov

Copolymerization with Various Monomers

Cross-linking Chemistry

The versatility of this compound as a cross-linking agent stems from its two distinct reactive sites: the acetoacetate group, which contains an active methylene (B1212753) group, and the terminal double bond of the allyl group. chempoint.com This dual functionality allows for the formation of complex polymer networks through various chemical reactions.

The acetoacetate moiety provides a highly reactive "active methylene" group (the CH2 group situated between two carbonyl groups) that can participate in several cross-linking reactions. chempoint.comeastman.com This functionality is a cornerstone of what is often termed "acetoacetyl chemistry."

Key cross-linking reactions involving the active methylene group include:

Michael Addition: The active methylene group can be deprotonated by a strong base to form a nucleophilic enolate, which readily reacts with electron-deficient olefins, such as acrylates, in a Michael addition reaction. chempoint.com This reaction is particularly useful for curing at ambient or moderately elevated temperatures.

Reaction with Isocyanates: The active methylene protons can react with both free isocyanates at room temperature and blocked isocyanates at higher temperatures to form stable cross-links. eastman.com

Reaction with Melamines: In the presence of an acid catalyst and heat, the active methylene group can react with melamine-formaldehyde resins. This reaction forms a stable carbon-carbon bond, in contrast to the ether linkage formed when hydroxyl-functional resins react with melamines. eastman.com

Reaction with Aldehydes: A rapid reaction occurs between the active methylene group and aldehydes, particularly formaldehyde, to create bridges between polymer chains, effectively cross-linking linear polymers into thermoset materials. chempoint.com

Enamine Formation: The acetoacetate group can react with multifunctional amines to form enamines. This chemistry is often employed in two-component (2K) coating systems that cure at room temperature. researchgate.netresearchgate.net

Table 1: Cross-linking Reactions via Active Methylene Group

Cross-linking Agent Reaction Type Conditions Resulting Linkage
Acrylates Michael Addition Base catalyst, ambient or elevated temp. Carbon-carbon
Isocyanates Addition Ambient (free), elevated (blocked) Urethane-like
Melamine Resins Condensation Acid catalyst, elevated temp. Carbon-carbon
Aldehydes Condensation Rapid at ambient temp. Methylene bridge
Multifunctional Amines Condensation Ambient temp. Enamine

The allyl group in this compound provides a secondary site for cross-linking, primarily through reactions involving its carbon-carbon double bond. This functionality is distinct from the active methylene chemistry, allowing for orthogonal or sequential curing mechanisms.

Common cross-linking strategies utilizing the allylic double bond include:

Free-Radical Polymerization: The allyl double bond can participate in free-radical polymerization, either by homopolymerization or, more commonly, by copolymerization with other vinyl or acrylic monomers. researchgate.net This allows for the incorporation of the acetoacetate functionality into a polymer backbone.

Thiol-Ene Chemistry: The allyl group can react efficiently with multifunctional thiols via a radical-mediated thiol-ene "click" reaction. This process is known for its high efficiency, rapid reaction rates under UV or thermal initiation, and formation of homogeneous networks.

Metathesis Reactions: Olefin metathesis, particularly cross-metathesis, can be employed to form new carbon-carbon bonds, offering another pathway to network formation, although this is less common in traditional coatings and materials applications.

Dual-curing processes combine two distinct curing reactions that can be triggered sequentially or simultaneously. unirioja.esresearchgate.net The unique structure of this compound makes it an ideal component for such systems, as the reactivity of the acetoacetate group and the allyl group can be triggered by different stimuli. mdpi.com

A prominent example is the combination of a base-catalyzed Michael addition with a subsequent free-radical polymerization. mdpi.com

First Curing Stage: A base catalyst initiates the Michael addition reaction between the active methylene group of the acetoacetate moiety and an acrylate-functional resin. This reaction proceeds at ambient temperature, leading to gelation and the formation of a stable, intermediate network. mdpi.com

Second Curing Stage: The unreacted allylic double bonds (from this compound) and any remaining acrylate double bonds can then be cured in a second stage, typically through UV-initiated free-radical polymerization. mdpi.com

This sequential approach provides significant processing flexibility. The material is stable after the first stage, allowing for handling, shaping, or removal of solvents before the final, rapid curing of the second stage locks in the material's ultimate properties. unirioja.esresearchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of inorganic components (e.g., hardness, thermal stability) with those of organic polymers (e.g., flexibility, processability). This compound serves as an excellent coupling agent or modifier in these systems, particularly in those synthesized via the sol-gel process.

The sol-gel process is a wet-chemical technique used to produce solid materials, especially metal oxides, from small molecule precursors like metal alkoxides. wikipedia.org In this process, precursors undergo hydrolysis and polycondensation reactions to form a colloidal solution (sol), which then evolves into a continuous network (gel). wikipedia.org

When this compound is incorporated into a sol-gel formulation, it can perform two critical functions:

Chemical Modification: It acts as a chelating agent to control the reactivity of the metal alkoxide precursors. researchgate.netuni-saarland.de

Network Co-formation: Its polymerizable allyl group can be used to form an organic polymer network that is interpenetrated with the inorganic network being formed, creating a true organic-inorganic hybrid material. researchgate.net

By controlling the reaction rates and ensuring compatibility between the organic and inorganic phases, this approach allows for the fabrication of nanocomposites and hybrid films with enhanced properties. researchgate.net

Metal alkoxides, such as those of silicon, titanium, zirconium, and aluminum, are common precursors in sol-gel chemistry. wikipedia.orguni-saarland.de However, they often exhibit very high reactivity towards water, leading to rapid, uncontrolled hydrolysis and condensation, which can result in the precipitation of insoluble metal hydroxides rather than the formation of a homogeneous gel. uni-saarland.deresearchgate.net

The acetoacetate group of this compound can effectively mitigate this issue through chelation. The two carbonyl oxygen atoms of the β-ketoester functionality can coordinate to the metal center of the alkoxide, forming a stable five- or six-membered ring complex. researchgate.netresearchgate.net This chelation has several important consequences:

Reduced Reactivity: The coordination of the chelating agent to the metal center sterically hinders the approach of water molecules, slowing down the rates of hydrolysis and condensation. uni-saarland.deresearchgate.net

Increased Coordination Number: Chelation can increase the coordination number of the metal atom, making it less electrophilic and therefore less susceptible to nucleophilic attack by water. researchgate.netcore.ac.uk

Prevention of Precipitation: By moderating the reaction, the formation of large, insoluble precipitates is avoided, leading to the formation of transparent sols and homogeneous gels. uni-saarland.de

Preservation of Polymerizable Functionality: The chelation reaction preserves the allylic double bond, leaving it available for subsequent organic polymerization to form the hybrid network. researchgate.net

Table 2: Examples of Metal Alkoxides Stabilized by Acetoacetate Chelating Agents

Metal Alkoxide Precursor Stabilizing Agent Functionality Application Reference
Aluminum sec-butoxide Ethyl acetoacetate Alumina coatings and gels uni-saarland.de
Titanium and Zirconium alkoxides 2-(Methacryloyloxy)ethyl acetoacetate Hybrid Si-Ti-Zr sols researchgate.net
Aluminum isopropoxide Ethyl acetoacetate Synthesis of γ-alumina powder kais99.org

Formation of Functionalized Inorganic-Organic Hybrid Networks

The compound this compound serves as a critical building block in the synthesis of advanced inorganic-organic hybrid materials. Its unique bifunctional nature, possessing both a polymerizable allyl group and a metal-chelating acetoacetate group, allows for the simultaneous formation of distinct but interconnected inorganic and organic networks.

The primary mechanism involves the use of the acetoacetate functionality as a chelating agent to modify metal alkoxides, such as those of silicon, titanium, and zirconium. researchgate.net This chelation process stabilizes the metal alkoxide precursors, controlling their reactivity and preventing premature, uncontrolled hydrolysis and condensation which can lead to non-homogeneous materials. researchgate.net The β-ketoester group of the acetoacetate moiety forms a stable complex with the metal center, making the precursor more manageable for subsequent processing. researchgate.net

While the metal alkoxide is stabilized, the allyl group on the other end of the this compound molecule remains available for organic polymerization. This enables the creation of a covalently linked hybrid network. The process typically involves two simultaneous polymerization reactions:

Inorganic Network Formation: A sol-gel process is initiated, often by the controlled addition of water, which leads to the hydrolysis and condensation of the metal alkoxides, forming a rigid inorganic (e.g., Si-O-Si or Ti-O-Ti) network.

Organic Network Formation: Concurrently, the allyl groups are polymerized through free-radical polymerization, creating a cross-linked organic polymer backbone.

This dual-network formation results in a true nanocomposite material where the organic and inorganic phases are intimately linked at the molecular level. This structure imparts a synergistic combination of properties, including the mechanical strength and thermal stability of the inorganic phase and the flexibility and processability of the organic polymer. While much of the published research focuses on the analogous compound 2-(methacryloyloxy)ethyl acetoacetate (AAEM) due to the high reactivity of its methacrylate group, the chemical principles of chelation and network formation are directly applicable to its allyloxy counterpart. researchgate.netsigmaaldrich.com

ComponentRole in Hybrid Network Formation
This compound Molecular bridge linking the inorganic and organic phases.
Acetoacetate Group (β-ketoester) Chelates with metal alkoxides to control reactivity and stabilize the precursor. researchgate.net
Allyl Group Polymerizable functional group for forming the organic network via free-radical polymerization.
Metal Alkoxide (e.g., TEOS, Ti(OPr)₄) Precursor for the inorganic (ceramic) phase of the hybrid material. researchgate.net
Sol-Gel Process Method for forming the inorganic network through hydrolysis and condensation. researchgate.net

Coatings and Resin Applications (Research Focus)

The acetoacetyl functionality, as present in this compound, offers significant versatility in the formulation of high-performance coatings and resins. This utility stems from the presence of two reactive sites within the acetoacetyl group: the active methylene group (a carbon flanked by two carbonyls) and the ketone carbonyl group. eastman.com This dual reactivity allows formulators a wide choice of cross-linking mechanisms, enabling the development of coatings that can cure under various conditions, from high-temperature baking to ambient-temperature air drying. eastman.com

Development of Acetoacetyl-Functionalized Resins

Acetoacetyl functionality can be incorporated into polymer backbones to create functional resins through two primary strategies:

Direct Copolymerization: This method involves the polymerization of a monomer mixture that includes an acetoacetyl-functional monomer, such as this compound or, more commonly, acetoacetoxyethyl methacrylate (AAEM). eastman.comgoogle.com The functional monomer is built directly into the polymer backbone, providing excellent control over the final concentration and distribution of the acetoacetyl groups. This approach is widely used in the synthesis of functional acrylic and vinyl polymers. eastman.com

Post-Polymerization Modification: This strategy involves modifying a pre-existing polymer that contains reactive functional groups, typically hydroxyl groups. The hydroxyl-bearing polymer is reacted with an acetoacetylating agent via transesterification. eastman.comgoogle.com Common agents for this process include ethyl acetoacetate or t-butyl acetoacetate. This method is advantageous for converting standard, widely available resins (like hydroxyl-functional polyesters or acrylics) into acetoacetyl-functional resins without needing to develop a new polymerization process from scratch. google.com

Synthesis MethodDescriptionAdvantagesDisadvantages
Copolymerization An acetoacetyl-functional monomer is included in the initial monomer feed and polymerized into the resin backbone. eastman.comPrecise control over functionality level and distribution.Requires synthesis and handling of a specialty functional monomer.
Post-Modification A pre-formed polymer (e.g., a polyol) is reacted with an acetoacetylating agent to add the functionality. eastman.comUtilizes existing, often lower-cost, commodity resins. Versatile for different polymer types.Can be less precise; potential for side reactions or incomplete conversion.

Cross-linking Agent in Thermoset Systems

Resins functionalized with this compound are key components in thermoset systems, where they are cured into a durable, cross-linked network. The acetoacetyl group provides multiple pathways for cross-linking, allowing for the design of both thermally cured and ambient-cured coating systems. eastman.com

Key cross-linking chemistries include:

Enamine Formation: The ketone group of the acetoacetate can react with primary amines (e.g., diamines) at room temperature to form highly stable enamine linkages. researchgate.net This is a cornerstone of many two-component (2K) ambient cure systems.

Melamine Resins: At elevated temperatures, the active methylene protons of the acetoacetyl group can react with common amino resins like hexamethoxymethyl melamine (HMMM), in a manner analogous to the curing of hydroxyl-functional polymers. eastman.com

Isocyanates: The active methylene group is acidic enough to react with isocyanates, forming urethane-type linkages, although this reaction is often slower than the reaction of isocyanates with hydroxyl groups. eastman.com

Michael Addition: The active methylene group is an excellent Michael donor and can react with Michael acceptors such as multifunctional acrylates. This reaction can proceed at ambient temperatures, often catalyzed by a strong base, to form carbon-carbon bonds. eastman.comresearchgate.net

Metal Chelation: The acetoacetyl group can form chelates with various metal ions. This can be used as a cross-linking mechanism, particularly with polyvalent metal salts, to improve hardness and chemical resistance.

Cross-linker TypeAcetoacetate Reactive SiteCure ConditionResulting Linkage
Diamines / PolyaminesKetone CarbonylAmbientEnamine
Melamine-Formaldehyde ResinsActive MethyleneThermal (Baked)C-C and C-N bonds
PolyisocyanatesActive MethyleneAmbient / ThermalUrethane-like
Multifunctional AcrylatesActive MethyleneAmbient (Base Catalyzed)Carbon-Carbon
Aldehydes (e.g., Formaldehyde)Active MethyleneAmbient / ThermalC-C (via Knoevenagel)

Precursors for Functional Coatings

The use of this compound and related monomers to create acetoacetyl-functional resins makes them valuable precursors for a wide range of functional coatings. The properties of the final cured film are directly influenced by the versatile chemistry of the acetoacetyl group.

Key advantages and applications include:

Low-VOC Formulations: The incorporation of the bulky acetoacetyl group can increase polymer chain separation, leading to a reduction in the solution viscosity of the resin. eastman.com This allows for the formulation of coatings with higher solids content, thereby reducing the amount of volatile organic compounds (VOCs) required to achieve a suitable application viscosity. eastman.com

Ambient Temperature Curing: Chemistries like enamine formation and Michael addition enable the development of high-performance two-component (2K) coatings that cure effectively at room temperature. researchgate.netresearchgate.net This is critical for applications where heat-curing is impractical, such as automotive refinishing and large-scale architectural or industrial maintenance coatings.

Enhanced Adhesion: The ability of the acetoacetyl group to chelate with metal surfaces can significantly improve the adhesion of the coating to metal substrates, such as aluminum and steel. This leads to more durable and corrosion-resistant finishes.

Formaldehyde Scavenging: The active methylene group can react with free formaldehyde, making acetoacetylated polymers useful as formaldehyde scavengers in wood coatings and other applications where formaldehyde emissions are a concern.

By leveraging these properties, resins derived from this compound can act as precursors for coatings with improved environmental profiles, enhanced application versatility, and superior performance characteristics.

Derivatization and Functionalization Strategies

Synthesis of Novel Functionalized Derivatives

The inherent functionalities of 2-(allyloxy)ethyl acetoacetate (B1235776) serve as handles for the introduction of new chemical entities, leading to the creation of molecules with enhanced or entirely new properties.

The ester linkage in 2-(allyloxy)ethyl acetoacetate is susceptible to transesterification and amidation reactions, providing a straightforward route to modify this part of the molecule.

Transesterification: By reacting this compound with different alcohols in the presence of a suitable catalyst, the ethyl group of the ester can be exchanged for other alkyl or aryl groups. This allows for the tuning of properties such as solubility, boiling point, and reactivity.

Amide Formation: The conversion of the ester to an amide is a valuable transformation that can significantly alter the chemical and physical properties of the resulting molecule. Amides are generally more resistant to hydrolysis than esters and can participate in hydrogen bonding, which can influence intermolecular interactions. The direct reaction of this compound with amines to form the corresponding amides can be achieved, often requiring elevated temperatures or the use of coupling agents to facilitate the reaction.

Reactant 1Reactant 2ProductReaction Type
This compoundR-OH (Alcohol)2-(Allyloxy)ethyl R-acetoacetateTransesterification
This compoundR-NH2 (Amine)N-R-2-(allyloxy)ethyl acetoacetamideAmidation

This table illustrates the general schemes for ester modification and amide formation from this compound.

The active methylene (B1212753) group and the ketone carbonyl of the acetoacetate moiety are key reactive sites for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials.

Quinoline (B57606) Synthesis: Quinolines can be synthesized through the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. In this context, this compound can react with various anilines to form substituted quinoline derivatives, with the allyloxyethyl group appended to the heterocyclic core.

Coumarin Synthesis: The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This compound can serve as the β-ketoester component, reacting with different phenols to yield coumarins bearing the 2-(allyloxy)ethyl substituent.

Pyrrole (B145914) Synthesis: The Knorr pyrrole synthesis and related methods provide a route to substituted pyrroles. These syntheses often involve the condensation of an α-amino ketone with a β-ketoester. While direct examples with this compound are not extensively documented, the general reactivity of the acetoacetate moiety suggests its potential application in such cyclization reactions to produce pyrroles with the desired side chain.

HeterocycleSynthetic MethodReactants with this compound
QuinolineCombes SynthesisAnilines
CoumarinPechmann CondensationPhenols
PyrroleKnorr Pyrrole Synthesisα-Amino ketones

This table summarizes common synthetic routes to heterocyclic derivatives using this compound.

The presence of the allyl group in this compound opens up possibilities for its use in polymer chemistry. The allyl group can participate in various polymerization reactions, allowing the incorporation of the acetoacetate functionality into a polymer backbone.

Macro-monomers: this compound can itself act as a monomer in polymerization reactions. For instance, it can undergo free radical polymerization or be involved in copolymerization with other vinyl monomers. This results in polymers with pendant acetoacetate groups, which can be further modified or used for cross-linking. A structurally related monomer, 2-(methacryloyloxy)ethyl acetoacetate (AAEM), is widely used in the formulation of acrylic resins and emulsions for coatings. kowachemical.com The pendant acetoacetyl groups in the resulting polymers can undergo various reactions, providing a versatile platform for designing functional materials. kowachemical.com

Chemoselective Modifications of the Acetoacetate Moiety

The acetoacetate moiety offers two primary sites for selective chemical reactions: the α-carbon (the active methylene group) and the ketone carbonyl carbon. The ability to selectively target one of these sites in the presence of the other functional groups is crucial for the controlled synthesis of complex molecules.

The protons on the methylene group situated between the two carbonyl groups of the acetoacetate moiety are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides. This reaction allows for the introduction of a wide range of alkyl groups at the α-position, further functionalizing the molecule.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group at the α-carbon. This leads to the formation of a β,δ-diketoester derivative.

Michael Addition: The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Reaction TypeElectrophileProduct
AlkylationAlkyl halide (R-X)2-Alkyl-2-(allyloxy)ethyl acetoacetate
AcylationAcyl chloride (R-COCl)2-Acyl-2-(allyloxy)ethyl acetoacetate
Michael Additionα,β-Unsaturated carbonyl1,5-Dicarbonyl compound

This table outlines the key reactions occurring at the α-carbon of this compound.

The ketone carbonyl group in this compound can undergo various nucleophilic addition reactions, characteristic of ketones.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. In a variation of this reaction, the ketone carbonyl of this compound can react with other active methylene compounds, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a basic catalyst. This leads to the formation of a new carbon-carbon double bond.

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation converts the β-ketoester into a β-hydroxyester, introducing a new chiral center into the molecule.

This compound is a highly valuable and versatile platform for the synthesis of a wide range of functionalized molecules. The strategic and chemoselective manipulation of its ester, ketone, active methylene, and allyl functionalities provides access to novel derivatives, including those with heterocyclic moieties and polymeric structures. The ability to perform selective reactions at both the α-carbon and the ketone carbonyl of the acetoacetate core further enhances its synthetic utility. The derivatization and functionalization strategies discussed herein highlight the immense potential of this compound as a key building block in the design and synthesis of advanced materials and biologically relevant compounds.

Chemoselective Modifications of the Allyloxy Moiety

The allyloxy group in this compound presents a versatile platform for a variety of chemoselective modifications. The presence of both a carbon-carbon double bond and an allylic C-H bond allows for a range of functionalization strategies. These transformations can be broadly categorized into reactions occurring at the allylic double bond and those involving the allylic position.

Selective Reactions at the Allylic Double Bond

The double bond in the allyloxy moiety is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. Key transformations include epoxidation, dihydroxylation, and ozonolysis.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be further functionalized. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally chemoselective for the double bond, leaving the acetoacetate portion of the molecule intact. The resulting product, 2-(oxiran-2-ylmethoxy)ethyl acetoacetate, is a valuable intermediate for the synthesis of various derivatives. The diastereoselectivity of epoxidation in acyclic allylic systems can be influenced by the presence of nearby functional groups and the choice of reagents. For instance, in related acyclic allylic alcohol systems, epoxidation with m-CPBA can exhibit stereoselectivity.

Dihydroxylation: The syn-dihydroxylation of the allylic double bond can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). wikipedia.orgmasterorganicchemistry.com This reaction leads to the formation of a vicinal diol, 2-((2,3-dihydroxypropyl)oxy)ethyl acetoacetate. The stereochemical outcome of this reaction is typically syn-addition of the two hydroxyl groups to the double bond. The Sharpless asymmetric dihydroxylation protocol, employing chiral ligands, offers a route to enantiomerically enriched diols, although specific applications to this compound are not extensively documented. The stereoselectivity of dihydroxylation can be influenced by steric effects and hydrogen bonding interactions with neighboring functional groups. stackexchange.com

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the carbon-carbon double bond. wikipedia.org Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would yield 2-((2-oxoethoxy)methoxy)ethyl acetoacetate. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid. Studies on the ozonolysis of allyl ethers in an acetic acid-methylene chloride system have shown the formation of alkoxy acetic acids after treatment with semicarbazide (B1199961) hydrochloride, proceeding through an acetoxyhydroperoxide intermediate. researchgate.net

Table 1: Selective Reactions at the Allylic Double Bond of this compound This table presents hypothetical reaction outcomes based on established chemical principles, as direct experimental data for this compound is limited in the reviewed literature.

Reaction Reagents Product
Epoxidation m-CPBA 2-(Oxiran-2-ylmethoxy)ethyl acetoacetate
Dihydroxylation OsO₄, NMO 2-((2,3-Dihydroxypropyl)oxy)ethyl acetoacetate
Ozonolysis (Reductive Workup) 1. O₃; 2. (CH₃)₂S 2-((2-Oxoethoxy)methoxy)ethyl acetoacetate
Ozonolysis (Oxidative Workup) 1. O₃; 2. H₂O₂ 2-((Carboxymethoxy)methoxy)ethyl acetoacetate

Functionalization via Allylic Position

The allylic C-H bonds of the allyloxy group are activated towards a range of transformations, including oxidation and substitution reactions. These reactions provide a pathway to introduce functionality at the carbon adjacent to both the double bond and the ether oxygen.

Allylic Oxidation: The allylic position can be oxidized to introduce a carbonyl or hydroxyl group. Palladium-catalyzed allylic C-H oxidation is a common method for this transformation. caltech.edursc.org Using a palladium(II) catalyst in the presence of an oxidant like benzoquinone (BQ), it is possible to introduce an acetate (B1210297) group at the allylic position, leading to 2-((2-acetoxyallyl)oxy)ethyl acetoacetate. The regioselectivity of such reactions can often be controlled by the choice of ligands and reaction conditions. nih.gov

Allylic Bromination: Radical bromination at the allylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com This reaction would yield 2-((2-bromoallyl)oxy)ethyl acetoacetate. The selectivity for allylic versus vinylic C-H abstraction is a key consideration in such reactions. The resulting allylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Tsuji-Trost Reaction: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.comwikipedia.orgorganic-chemistry.org While this reaction typically involves an allylic leaving group, it can be adapted for C-H functionalization. More directly, if an allylic acetate or carbonate derivative of this compound is prepared, it can undergo reaction with a wide range of soft nucleophiles. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the π-allyl palladium intermediate. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While this compound itself is an alkene, it could potentially undergo an oxidative Heck-type reaction. The regioselectivity of the Heck reaction is a critical aspect, with insertion of the organopalladium species typically occurring at the less substituted carbon of the double bond. buecher.denih.gov

Table 2: Functionalization via the Allylic Position of this compound This table presents hypothetical reaction outcomes based on established chemical principles, as direct experimental data for this compound is limited in the reviewed literature.

Reaction Reagents Product
Allylic Oxidation Pd(OAc)₂, BQ, Acetic Acid 2-((2-Acetoxyallyl)oxy)ethyl acetoacetate
Allylic Bromination NBS, Radical Initiator 2-((2-Bromoallyl)oxy)ethyl acetoacetate
Tsuji-Trost Reaction (from allylic acetate) Pd(0) catalyst, Nucleophile Substituted allylic ether derivative
Heck Reaction Aryl Halide, Pd Catalyst, Base Arylated allylic ether derivative

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of 2-(allyloxy)ethyl acetoacetate (B1235776) is central to its reactivity and physical properties. Computational chemistry offers powerful tools to investigate the distribution of electrons and the nature of chemical bonds within the molecule.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties of molecules. For acetoacetates, DFT methods like B3LYP are commonly used. These calculations can determine optimized molecular geometries, atomic charges, and vibrational frequencies.

For the analogous ethyl acetoacetate, DFT calculations have been employed to study its keto-enol tautomerism. For instance, the B3LYP/6-311G(d) level of theory has been used to calculate the free energy change (ΔG) for the transformation from the diketo to the enol form, predicting the enol form to be more stable in the gas phase. Similar calculations for 2-(allyloxy)ethyl acetoacetate would be expected to yield comparable results for the acetoacetate moiety, though the presence of the allyloxyethyl group might introduce subtle electronic effects.

Molecular Orbital (MO) theory provides insights into the bonding and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate regions of nucleophilicity and electrophilicity, respectively.

In this compound, the HOMO is expected to be located primarily on the enol form of the acetoacetate group, specifically on the C=C double bond and the oxygen atoms. The LUMO is likely centered on the carbonyl carbons. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. Computational software can visualize these orbitals and calculate their energy levels, helping to predict how the molecule will interact with other chemical species.

Conformational Analysis and Dynamics

The flexibility of the allyloxyethyl chain and the potential for tautomerism in the acetoacetate group mean that this compound can exist in various conformations and tautomeric forms.

A key feature of acetoacetates is the keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a keto and an enol form. Computational modeling is a powerful tool to investigate this equilibrium.

Studies on ethyl acetoacetate have shown that the equilibrium is sensitive to the solvent environment. In polar solvents, the keto tautomer is generally favored, while in nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond, can be more prevalent. Theoretical studies using methods like B3LYP and MP2 have successfully reproduced these trends. For this compound, it is expected that a similar equilibrium exists. The allyloxyethyl group is not expected to dramatically alter the electronic nature of the acetoacetate moiety, and thus the tautomeric equilibrium should behave similarly to that of ethyl acetoacetate.

Table 1: Theoretical Tautomeric Equilibrium Data for Related Acetoacetates

Compound Tautomer Method Basis Set Relative Stability (Gas Phase)
Ethyl Acetoacetate Keto DFT (B3LYP) 6-311G(d) Less Stable
Ethyl Acetoacetate Enol DFT (B3LYP) 6-311G(d) More Stable
Acetylacetone Keto DFT (B3LYP) 6-311G(d) Less Stable

This table presents representative data for analogous compounds to infer the likely behavior of this compound.

The single bonds within the this compound molecule allow for rotation, leading to different conformers. The allyloxyethyl side chain, in particular, has several rotatable bonds. Computational methods can be used to calculate the energy barriers associated with these rotations.

Reaction Pathway Elucidation

Computational chemistry can be used to map out the potential energy surface for chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, this could include studying its synthesis, polymerization (if the allyl group is involved), or its reactions as a chelating agent.

While specific reaction pathway studies for this compound are not available, computational studies on the reactions of similar molecules, such as the Biginelli reaction involving ethyl acetoacetate, have been performed. These studies use DFT to calculate the energies of reactants, transition states, and products to support a proposed mechanism. Similar methodologies could be applied to understand the reactivity of the acetoacetate moiety in this compound. The allyl group also presents a site for potential reactions, such as addition reactions, and their mechanisms could be explored computationally.

Transition State Characterization

The thermal rearrangement of this compound is analogous to the Carroll rearrangement, a jove.comjove.com-sigmatropic shift of a β-keto allyl ester. wikipedia.orgalfa-chemistry.com This process is believed to proceed through a concerted, cyclic transition state. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for characterizing the geometry and energetic properties of such transition states.

For a molecule like this compound, the enol tautomer is the reactive species in the rearrangement. The transition state would be expected to adopt a chair-like six-membered ring structure, similar to that in the Claisen rearrangement of allyl vinyl ethers. jove.comorganic-chemistry.org Key geometric parameters that would be characterized in a computational study include the lengths of the forming carbon-carbon bond and the breaking carbon-oxygen bond.

Illustrative Transition State Parameters for an Analogous jove.comjove.com-Sigmatropic Rearrangement:

ParameterDescriptionTypical Calculated Value (Å)
Cα-Cγ distanceThe distance between the α-carbon of the acetoacetate moiety and the γ-carbon of the allyl group, representing the forming C-C bond.~2.1-2.4
C-O bond distanceThe length of the breaking bond between the ester oxygen and the allylic carbon.~1.8-2.0
O-C-C angleThe angle involving the ether oxygen and the adjacent carbons of the rearranging fragment.Varies depending on chair or boat conformation.

Note: The data in this table is illustrative and based on computational studies of analogous Carroll and Claisen rearrangements, not specific to this compound.

The transition state is typically identified by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. nih.gov

Energy Profiles of Chemical Transformations

Computational studies can map the potential energy surface of a reaction, providing a detailed energy profile. This profile illustrates the energy changes as the reactant transforms into the product via the transition state. The key energetic parameter obtained from this profile is the activation energy (Ea), which is the energy difference between the reactant and the transition state.

For the rearrangement of this compound, the reaction would proceed via the enol form to a rearranged intermediate, a β-keto carboxylic acid, which would then undergo decarboxylation. alfa-chemistry.com

A hypothetical energy profile would include:

Enolization: The initial step is the tautomerization of the keto form of this compound to its more reactive enol form.

jove.comjove.com-Sigmatropic Rearrangement: The enol undergoes a concerted rearrangement through a high-energy transition state to form an unstable β-keto acid intermediate.

Illustrative Energy Data for Analogous Reactions:

Transformation StepReactantProductActivation Energy (Ea) (kcal/mol)
RearrangementAllyl β-keto ester (enol)β-keto carboxylic acid25-35
Decarboxylationβ-keto carboxylic acidEnol of product ketone + CO220-30

Note: These energy values are typical for related Carroll rearrangements and decarboxylation of β-keto acids and serve as an estimation for the processes involving this compound. nih.gov

Predictive Modeling for Reactivity and Selectivity

Predictive modeling aims to establish a mathematical relationship between the structure of a molecule and its chemical reactivity or selectivity in a given reaction. While specific models for this compound are not available, the principles of Quantitative Structure-Reactivity Relationships (QSAR) can be applied to understand how structural modifications might influence its behavior.

Quantitative Structure-Reactivity Relationships (QSAR)

QSAR models are developed by correlating variations in the chemical structure of a series of compounds with their measured reactivity. This is often achieved through the use of molecular descriptors, which are numerical representations of molecular properties. chemrxiv.org

For a reaction involving this compound, a QSAR study would involve synthesizing and reacting a series of analogs with substitutions on the acetoacetate or allyloxy moieties. The reaction rates or yields would then be correlated with calculated descriptors.

Potential Descriptors for a QSAR Study of this compound Analogs:

Descriptor TypeSpecific Descriptor ExamplesPotential Influence on Reactivity
Electronic Hammett constants (σ), calculated atomic charges, HOMO/LUMO energies.Substituents that alter the electron density of the π-systems involved in the rearrangement can affect the stability of the transition state and thus the reaction rate.
Steric Taft steric parameters (Es), van der Waals volume, molecular surface area.Bulky substituents near the reacting centers can hinder the formation of the required cyclic transition state, slowing the reaction.
Topological Connectivity indices, molecular shape indices.These descriptors encode information about the overall size, shape, and branching of the molecule, which can indirectly influence reactivity.

A typical QSAR model takes the form of a linear equation:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Reactivity' is the measured property (e.g., log(rate constant)), D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, etc., are coefficients determined by statistical regression. Such models, once validated, could be used to predict the reactivity of new, unsynthesized analogs of this compound. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular structure of 2-(Allyloxy)ethyl acetoacetate (B1235776). By analyzing chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum would confirm the presence of all key structural components: the acetoacetate backbone, the ethyl group, and the allyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyls of the keto and ester groups, the carbons of the allyl group's double bond, and the various methylene (B1212753) and methyl carbons throughout the molecule.

Below are the typical ¹H and ¹³C NMR chemical shifts for the analogous compound, ethyl acetoacetate, which exists as a mixture of keto and enol forms. The data for the 2-(allyloxy)ethyl substituent are predicted based on standard values.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-(Allyloxy)ethyl Acetoacetate Data for the acetoacetate core is based on the ethyl acetoacetate model.

Assignment Keto Form Enol Form
CH₃ (acetyl) 2.21 (s) 1.91 (s)
CH₂ (α-position) 3.42 (s) -
=CH (enol) - 4.98 (s)
O-CH₂-CH₂-O ~3.65 (t) ~3.65 (t)
O-CH₂-CH= ~4.00 (d) ~4.00 (d)
COO-CH₂ ~4.19 (t) ~4.19 (t)
=CH₂ (allyl) ~5.25 (dd) ~5.25 (dd)
-CH= (allyl) ~5.90 (m) ~5.90 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data for the acetoacetate core is based on the ethyl acetoacetate model.

Assignment Keto Form Enol Form
CH₃ (acetyl) 30.1 19.9
CH₂ (α-position) 49.9 -
O-CH₂ -CH₂-O ~67.0 ~67.0
COO-CH₂ ~64.0 ~64.0
O-CH₂ -CH= ~72.0 ~72.0
=CH (enol) - 89.9
=CH₂ (allyl) ~117.0 ~117.0
-CH = (allyl) ~134.0 ~134.0
C =O (ester) 167.2 171.8
C =C-OH (enol) - 176.4

| C =O (keto) | 200.7 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the vinyl and methylene protons of the allyl group, and between the two adjacent methylene groups of the ethoxy bridge.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon atoms to which they are directly attached. youtube.com This technique is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~5.90 ppm would correlate with the carbon signal at ~134.0 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds away. epfl.chsdsu.edu This is particularly useful for identifying connectivity across quaternary carbons (like carbonyls) and heteroatoms. An HMBC spectrum would show a correlation between the acetyl methyl protons (~2.21 ppm) and the ketone carbonyl carbon (~200.7 ppm), confirming the acetoacetate framework.

Real-time or in-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions without the need for sample isolation. magritek.comresearchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified over time. rsc.org This technique could be applied to study reactions involving this compound, such as its hydrolysis, transesterification, or polymerization via the allyl group. A series of stacked ¹H NMR spectra would show the characteristic signals of the starting material decreasing in intensity while new signals corresponding to the product(s) emerge and grow. beilstein-journals.org

Like other β-keto esters, this compound exists as an equilibrium mixture of its keto and enol tautomers. nih.gov NMR spectroscopy is the ideal method for studying this equilibrium because the interconversion between the two forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. missouri.eduthermofisher.com

The ¹H NMR spectrum clearly distinguishes the two forms. The keto tautomer is characterized by a singlet signal for the α-protons (CH₂) at around 3.42 ppm. The enol tautomer, stabilized by intramolecular hydrogen bonding, shows a characteristic vinyl proton (=CH) signal near 4.98 ppm and a broad hydroxyl (-OH) proton signal at a very low field (around 12 ppm). thermofisher.comlibretexts.org

By integrating the signals corresponding to each tautomer (e.g., the α-protons of the keto form versus the vinyl proton of the enol form), the equilibrium constant (Keq) and the percentage of each form can be calculated directly from the spectrum. missouri.edu Studies on analogous compounds have shown this equilibrium is sensitive to factors such as solvent polarity and temperature. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule. nih.govcofc.edu

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups. The keto-enol tautomerism is also observable with these techniques.

Carbonyl (C=O) Vibrations : The keto form exhibits two distinct C=O stretching bands: one for the ketone (~1745 cm⁻¹) and one for the ester (~1720 cm⁻¹). In the enol form, the ketone peak disappears and is replaced by a C=C stretching vibration (~1650 cm⁻¹). The ester carbonyl peak shifts to a lower frequency (~1660 cm⁻¹) due to conjugation with the double bond and intramolecular hydrogen bonding. researchgate.net

Allyl Group Vibrations : The allyl group gives rise to a C=C stretch around 1645 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹.

Ether (C-O-C) Vibrations : A strong, characteristic C-O-C stretching band is expected in the region of 1150-1085 cm⁻¹.

Hydroxyl (O-H) Vibrations : In the enol tautomer, a very broad O-H stretching band appears between 3200 and 2500 cm⁻¹ due to the strong intramolecular hydrogen bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Tautomer
C=O (Ketone) Stretch ~1745 Keto
C=O (Ester) Stretch ~1720 Keto
C=O (Ester, conjugated) Stretch ~1660 Enol
C=C (Allyl) Stretch ~1645 Both
C=C (Enol) Stretch ~1650 Enol
C-O-C (Ether) Stretch ~1100 Both
=C-H (Allyl/Enol) Stretch 3010-3100 Both

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. nih.govresearchgate.net This high accuracy allows for the determination of the precise elemental composition of a molecule. nih.govnih.gov

For this compound, with the chemical formula C₉H₁₄O₄, the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical value provides high-confidence confirmation of the elemental formula, helping to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov The availability of HRMS has become widespread, making it an invaluable analytical tool for analyte characterization in many fields. nih.govresearchgate.net

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule, and analyzing these fragmentation patterns provides significant structural information. nih.gov The fragmentation is influenced by the different functional groups present: the ester, the ketone, and the ether.

The fragmentation pathways are generally predictable based on the stability of the resulting fragments and the nature of the chemical bonds. nih.govlibretexts.org Key fragmentation processes for this compound would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for ethers and ketones. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the ether oxygen can occur. Similarly, cleavage of the bonds adjacent to the ketone carbonyl group can lead to the loss of an acetyl group (CH₃CO•) or the allyloxyethyl portion of the molecule.

Cleavage adjacent to the Ester Carbonyl: Esters often fragment via cleavage of the bonds next to the C=O group. libretexts.orgyoutube.com This could result in the loss of the allyloxyethyl group as a radical.

McLafferty Rearrangement: For ketones and esters with sufficiently long alkyl chains, a rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen can occur, leading to a characteristic neutral loss. libretexts.orgmiamioh.edu

A table of plausible fragments for this compound is presented below.

Predicted m/zPossible Fragment Ion Structure/FormulaFragmentation Pathway
186[C₉H₁₄O₄]⁺•Molecular Ion (M⁺•)
145[M - C₃H₅]⁺•Loss of allyl radical
101[M - C₄H₇O₂]⁺•Cleavage of ester, loss of allyloxyethyl radical
85[C₄H₅O₂]⁺Fragment from cleavage of ether bond
57[C₃H₅O]⁺Allyloxy fragment
43[CH₃CO]⁺Acylium ion from cleavage next to ketone
41[C₃H₅]⁺Allyl cation

Hyphenated techniques, which couple a separation method with mass spectrometry, are exceptionally powerful for analyzing complex mixtures. nih.gov For research involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant.

In these techniques, the chromatographic step first separates the components of a mixture. For example, in a synthesis reaction of this compound, the final mixture may contain the desired product, unreacted starting materials, and various byproducts. As these separated components elute from the chromatography column, they are directly introduced into the mass spectrometer. This provides a clean mass spectrum for each individual component, allowing for their confident identification. LC-MS/MS, a tandem technique, offers even greater specificity and is widely used for the analysis of a vast range of compounds. nih.govnih.gov

Chromatographic Techniques for Research Applications

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. It is commonly used to determine the purity of a sample. wpmucdn.com When a solution of the compound is injected into the GC, it is vaporized and travels through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of that component.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring the formation of non-volatile products in reactions where it is a reactant. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed mode. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsemanticscholar.org The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase; less polar compounds are retained longer on the column.

Purity analysis by HPLC involves developing a method that can separate the target compound from any starting materials, by-products, or degradation products. The peak area of the this compound in the resulting chromatogram is directly proportional to its concentration, allowing for quantitative determination of purity against a reference standard. Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl groups in the acetoacetate moiety provide UV absorbance. sielc.com Alternatively, for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used. sielc.comsielc.com

In research, HPLC is invaluable for tracking reaction progress. By taking aliquots of a reaction mixture over time, the consumption of this compound and the formation of higher molecular weight, non-volatile products can be quantified without the need for complex isolation procedures. This is particularly useful in polymerization or derivatization reactions.

Table 1: Illustrative HPLC Parameters for Analysis of Acetoacetate Esters

ParameterDescription
Column Reverse-Phase C18, 3.2 x 100 mm, 5 µm particle size sielc.com
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water sielc.comsielc.com
Flow Rate 0.5 - 1.0 mL/min sielc.comnih.gov
Detector UV at 200-280 nm or ELSD sielc.comsemanticscholar.orgnih.gov
Injection Volume 1 - 10 µL sielc.comnih.gov
Column Temperature Ambient or controlled (e.g., 30-40 °C)

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution (if polymerized)

When this compound is used as a monomer or functional component in polymerization, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. paint.orglcms.cz SEC separates molecules based on their hydrodynamic volume in solution. paint.org

The separation occurs as the polymer solution is passed through a column packed with porous gel beads. paint.org Larger polymer chains cannot enter the smaller pores and thus have a shorter path through the column, eluting first. Smaller molecules penetrate the pores to a greater extent, leading to a longer retention time. paint.orgpaint.org This process effectively sorts the polymer molecules by size.

SEC analysis provides critical data on the polymer's characteristics:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution.

Detectors commonly used in SEC systems include a differential refractometer (DRI), which measures concentration, and may be coupled with other detectors like viscometers or multi-angle light scattering (MALS) detectors for more accurate, "absolute" molecular weight determination without reliance on column calibration standards. paint.orgvt.eduwyatt.com This is crucial as the hydrodynamic volume of a polymer can be affected by its architecture (e.g., branching), not just its mass. wyatt.com

Table 2: Typical SEC System for Polymer Analysis

ComponentDescription
Solvent/Mobile Phase Tetrahydrofuran (THF) or N-Methylpyrrolidone (NMP) with salt (e.g., LiBr) to prevent interactions vt.edu
Columns A set of columns with different pore sizes to cover a wide molecular weight range
Detectors Differential Refractive Index (DRI), UV-Vis, Multi-Angle Light Scattering (MALS), Viscometer paint.orgvt.edu
Calibration Polystyrene or poly(methyl methacrylate) standards for conventional calibration; MALS provides absolute measurement wyatt.com
Flow Rate Typically 1.0 mL/min
Temperature Controlled, often slightly elevated (e.g., 35-60 °C) to ensure polymer solubility and reduce solvent viscosity lcms.cz

Column Chromatography for Purification Methodologies

Column chromatography is a fundamental preparative technique used for the purification of this compound from crude reaction mixtures. semanticscholar.org This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. semanticscholar.org

For a moderately polar compound like this compound, normal-phase column chromatography is highly effective. In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used. The mobile phase, or eluent, is a nonpolar solvent or a mixture of solvents, such as hexanes and ethyl acetate (B1210297). orgsyn.orgwalisongo.ac.id

The purification process involves the following steps:

Packing the Column: A glass column is carefully packed with a slurry of silica gel in the initial, least polar eluent to create a uniform stationary phase bed. orgsyn.org

Loading the Sample: The crude sample containing this compound is dissolved in a minimal amount of solvent and carefully applied to the top of the silica gel. semanticscholar.org

Elution: The mobile phase is passed through the column. Separation occurs as components of the mixture travel down the column at different rates. Less polar compounds have weaker interactions with the silica gel and elute faster, while more polar impurities are retained more strongly. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with increasing polarity. semanticscholar.orgorgsyn.org

Fraction Collection: The eluent is collected in sequential fractions, and these fractions are analyzed (typically by Thin Layer Chromatography, TLC) to identify which ones contain the pure desired compound.

This methodology allows for the removal of unreacted starting materials, catalysts, and polar or nonpolar by-products, yielding this compound with high purity suitable for further research and application.

Table 3: Example Protocol for Column Chromatography Purification

StepDetail
Stationary Phase Silica Gel (e.g., 0.063–0.200 mm particle size) walisongo.ac.id
Mobile Phase (Eluent) A gradient system, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 85:15 Hexanes:Ethyl Acetate) orgsyn.org
Sample Application Crude product dissolved in a minimum of dichloromethane (B109758) or the initial eluent
Elution Method Flash chromatography (using air pressure) or gravity chromatography orgsyn.org
Monitoring Thin Layer Chromatography (TLC) with UV visualization or chemical staining

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction

Crystalline Structure Determination of Derivatives

Single Crystal X-ray Diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this method is indispensable for characterizing its solid derivatives, such as metal-organic complexes or products from reactions that yield crystalline materials.

The technique requires a single, high-quality crystal of the derivative. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a specific, three-dimensional pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can construct an electron density map and, from that, build a definitive model of the molecular structure. This model provides exact bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry.

For example, in studies of related β-keto esters like ethyl acetoacetate (EAA), single-crystal X-ray diffraction has been used to elucidate the structure of metal complexes. researchgate.net In such cases, the acetoacetate moiety can act as a chelating ligand to a metal center. researchgate.net Determining the crystal structure of a derivative of this compound would similarly confirm its coordination mode, the geometry around the metal center, and the packing of molecules in the solid state.

Solid-State Characterization of Materials Incorporating the Compound

Powder X-ray Diffraction (XRD) is used to characterize the solid-state properties of polycrystalline or amorphous materials that incorporate this compound, for instance, as a component in a composite or as a precursor in a sol-gel process. Unlike single-crystal XRD, powder XRD is performed on a bulk sample containing many small crystallites in random orientations.

The resulting data is a diffractogram, which plots diffracted X-ray intensity against the diffraction angle (2θ).

Crystalline Materials: Produce a pattern of sharp, well-defined peaks. The position of these peaks is characteristic of the crystal lattice structure, and the pattern serves as a "fingerprint" for identifying the crystalline phase.

Amorphous Materials: Lack long-range atomic order and therefore produce a diffractogram with very broad, diffuse humps instead of sharp peaks.

In research involving materials synthesized using acetoacetate-functionalized compounds, XRD is critical for determining the final state of the material. For instance, in a study where a similar compound, 2-(methacryloyloxy)ethyl acetoacetate (MEEAH), was used in a Si-Ti-Zr sol-gel process, XRD was used to analyze the resulting material after calcination. The absence of sharp peaks in the XRD pattern confirmed that the final material was amorphous, indicating that the components were homogeneously integrated and had not separated into crystalline oxide phases. researchgate.net This type of analysis is vital for understanding how the incorporation of this compound influences the morphology and properties of advanced materials.

Table 4: Interpretation of Powder XRD Data

Feature in DiffractogramInterpretationState of Material
Sharp, narrow peaksIndicates constructive interference from ordered atomic planesCrystalline
Broad, diffuse humpsIndicates a lack of long-range order and periodicityAmorphous researchgate.net
Combination of sharp peaks and a broad humpA mixture of crystalline and amorphous phasesSemicrystalline

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR identifies allyl protons (δ 5.2–5.8 ppm) and acetoacetate methyl groups (δ 2.2–2.4 ppm).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+Na]+^+ for C10_{10}H14_{14}O4_4, m/z 229.1).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and β-ketoester C=O (~1710 cm1^{-1}).

Advanced Tip : For quantifying enol content in tautomeric equilibria, use 13^{13}C NMR or UV-Vis spectroscopy (λ ~270 nm for enolate formation) .

How can researchers address discrepancies in reported reactivity of this compound across studies?

Advanced Research Question
Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, altering reaction pathways.
  • Catalyst specificity : Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (e.g., H2_2SO4_4) yield different products.
  • Impurity profiles : Commercial batches may contain stabilizers (e.g., hydroquinone) that inhibit polymerization.

Resolution Strategy : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, freshly distilled reagents) and characterize intermediates via in situ FTIR or GC-MS .

What role does this compound play in enzyme inhibition studies?

Advanced Research Question
The β-ketoester group mimics natural substrates in enzyme active sites (e.g., acetyl-CoA carboxylase). Applications include:

  • Competitive inhibition : Binding to serine hydrolases via covalent interaction with catalytic residues.
  • Pro-drug design : Hydrolytic release of acetoacetate for targeted drug delivery.

Methodology : Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki_i). Pair with molecular docking simulations to validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.